ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
The primary target of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known that the compound interacts with mapk14, potentially influencing its activity . The specific changes resulting from this interaction are yet to be determined.
Biochemical Pathways
The compound’s interaction with MAPK14 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cellular responses
Result of Action
Given its interaction with MAPK14, it is plausible that the compound could influence cellular processes regulated by this kinase, such as cell growth and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-243 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes several steps including halogenation, amination, and cyclization to form the final product .
Industrial Production Methods: While specific industrial production methods for OSM-S-243 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: OSM-S-243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly halogenation and amination, are key steps in the synthesis of OSM-S-243.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and amines for amination reactions.
Major Products: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity.
Scientific Research Applications
OSM-S-243 has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential to inhibit the growth of malaria parasites.
Medicine: Investigated as a potential antimalarial drug.
Industry: Potential applications in the pharmaceutical industry for developing new drugs.
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-243 is unique in its structure and biological activity compared to other compounds in the aminothienopyrimidine series. While OSM-S-106 and OSM-S-137 also show antimalarial activity, OSM-S-243 has been found to have distinct properties that make it a promising candidate for further development. The presence of specific functional groups in OSM-S-243 may contribute to its enhanced activity and selectivity against malaria parasites .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCKSHIYWAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350952 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-68-3 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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